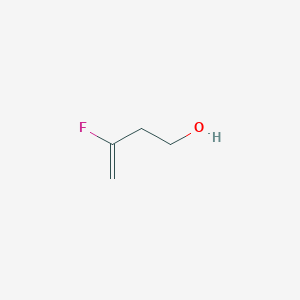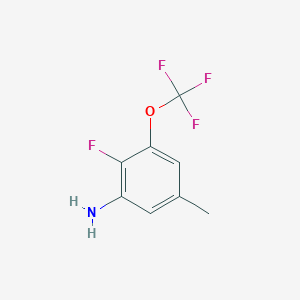
5-Methoxycarbonyl-6-(trifluoromethyl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid is a compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a methoxycarbonyl group at the 5-position and a trifluoromethyl group at the 6-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the introduction of the methoxycarbonyl and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of a suitable pyridine derivative with reagents that introduce these functional groups under controlled conditions. For example, the methoxycarbonyl group can be introduced using methyl chloroformate in the presence of a base, while the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: This compound is similar but lacks the methoxycarbonyl group.
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
The presence of both the methoxycarbonyl and trifluoromethyl groups in 5-(methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid makes it unique. These functional groups confer specific chemical properties, such as increased lipophilicity and potential for specific biological interactions, which may not be present in similar compounds.
特性
分子式 |
C9H6F3NO4 |
|---|---|
分子量 |
249.14 g/mol |
IUPAC名 |
5-methoxycarbonyl-6-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(16)4-2-3-5(7(14)15)13-6(4)9(10,11)12/h2-3H,1H3,(H,14,15) |
InChIキー |
TZKWCUNJVJLTLW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=C(C=C1)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine](/img/structure/B13463465.png)

![1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, tris(trifluoroacetic acid)](/img/structure/B13463481.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)




![3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13463510.png)
![(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13463512.png)




